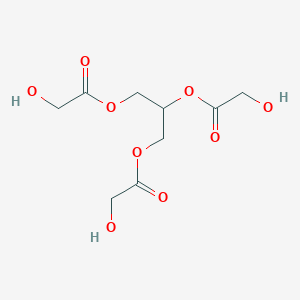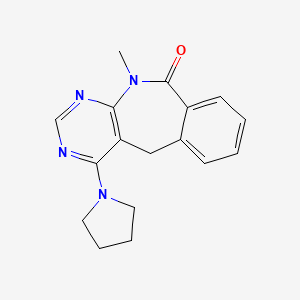
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a complex organic compound with a unique structure that combines elements of pyrimidine and benzazepine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzazepine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Pyrrolidine: Used to introduce the pyrrolidinyl group.
Methylating agents:
Catalysts: Such as palladium or copper catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The pyrrolidinyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学研究应用
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.
Biological Research: It is used in studies to understand its effects on biological systems and its interaction with various biomolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
10H-Pyrimido(4,5-c)(2)benzazepin-10-one: A structurally related compound without the methyl and pyrrolidinyl groups.
4-(1-Pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: Lacks the methyl group.
Uniqueness
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic efficacy compared to its analogs.
属性
CAS 编号 |
64261-48-9 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
5-methyl-1-pyrrolidin-1-yl-11H-pyrimido[4,5-c][2]benzazepin-6-one |
InChI |
InChI=1S/C17H18N4O/c1-20-15-14(10-12-6-2-3-7-13(12)17(20)22)16(19-11-18-15)21-8-4-5-9-21/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI 键 |
YHHQKZHSIMSQHE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


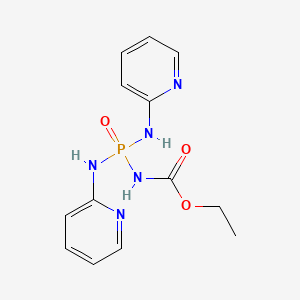
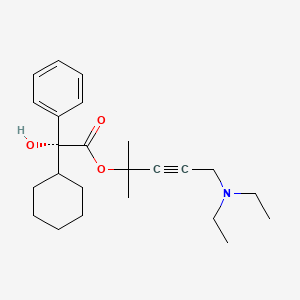

![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
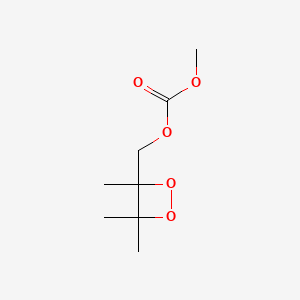
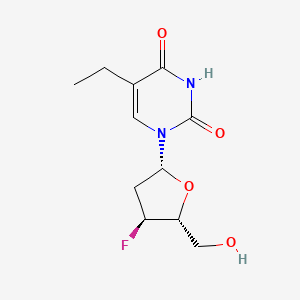
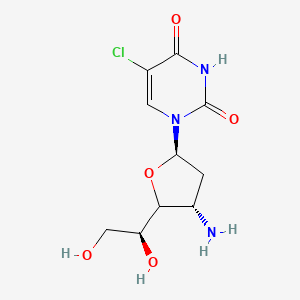
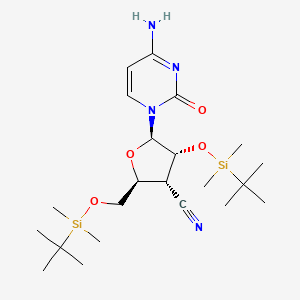
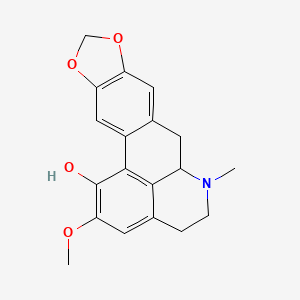
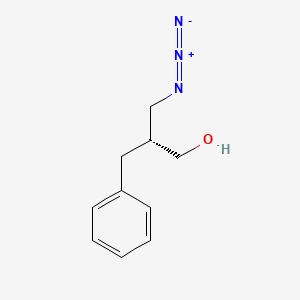
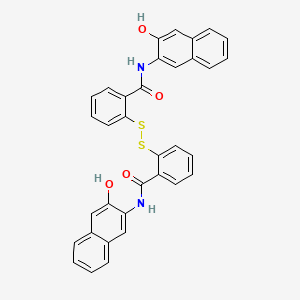
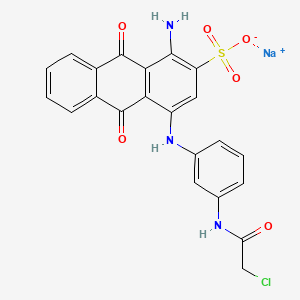
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
